

A Technical Guide to the Commercial Landscape and Application of (R)-2-Phenylpropanal

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Compound of Interest

Compound Name: (R)-2-phenylpropanal

Cat. No.: B1361230

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For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylpropanal (CAS: 38235-74-4), a chiral aldehyde, is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereospecific nature makes it a critical intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial suppliers of **(R)-2-phenylpropanal**, its synthesis and purification, and its applications in drug development.

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer **(R)-2-phenylpropanal** for research and development purposes. The available purities and quantities vary among suppliers, impacting the cost. Below is a comparative summary of commercial sources for **(R)-2-phenylpropanal**.

Supplier	Product Code/CAS	Purity	Available Quantities	Price (USD, approx.)
Apollo Scientific	OR471318	98%	100mg, 250mg, 1g, 5g	~ 100(100mg)to100 (100mg) to 1600 (5g)[1]
BOC Sciences	BB023592	-	Research quantities	Price on request[2]
CymitQuimica	54-OR471318	98%	100mg, 250mg, 1g, 5g	~ 170(100mg)to170 (100mg) to 2150 (5g)[3]
Amadis Chemical	-	97%	mg, g, kg scales	Price on request
BLD Pharm	-	-	Research quantities	Price on request
Advanced ChemBlocks	U137028	95%	Research quantities	Price on request
Key Organics	CS-12041	>95%	0.25g, 1g	~ 310(0.25g), 310 (0.25g) , 700 (1g)

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability. While some suppliers list the racemic mixture (2-phenylpropanal, CAS 93-53-8), the table above focuses on the (R)-enantiomer.

Synthesis and Purification of (R)-2-Phenylpropanal

The enantioselective synthesis of **(R)-2-phenylpropanal** is crucial for its application in the pharmaceutical industry. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, enantiomeric excess (ee), and cost.

Key Synthetic Methodologies

1. From Styrene Oxide: A common and effective method involves a two-step synthesis starting from (S)-styrene oxide. This approach yields **(R)-2-phenylpropanal** with high enantiomeric excess.^[4] The first step is the ring-opening of the epoxide, followed by a subsequent oxidation to the aldehyde.
2. Enzymatic Reduction: Biocatalysis offers a green and highly selective route to **(R)-2-phenylpropanal**. The enzymatic reduction of a suitable arylpropionic aldehyde precursor using specific enzymes can achieve high conversion rates and excellent enantioselectivity.^[4]
3. Asymmetric Hydroformylation: The direct hydroformylation of styrene using a chiral catalyst system is a powerful method for producing 2-phenylpropanal. By employing chiral ligands, the reaction can be directed to favor the formation of the (R)-enantiomer. Rhodium-based catalysts are commonly used for this transformation.

Experimental Protocol: Synthesis of Racemic 2-Phenylpropanal via Rearrangement

While a detailed, publicly available protocol for the enantioselective synthesis of **(R)-2-phenylpropanal** is not readily found in open literature, the following protocol for the synthesis of the racemic mixture from the isomeric phenyl-2-propanone provides insight into the chemical transformations involved.

Reaction: Isomerization of Phenyl-2-propanone to 2-Phenylpropanal

Reagents:

- Phenyl-2-propanone
- Mercuric chloride (HgCl₂)
- 75% Ethanol
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Procedure:

- In a pressure-safe sealed glass container, a mixture of 30g of phenyl-2-propanone, 60g of mercuric chloride, and 450ml of 75% ethanol is heated at 100°C in a boiling water bath for 4.5 hours. A precipitate will form during this time.
- After cooling, water is added to the reaction mixture.
- The mixture is then steam-distilled. The precipitate will redissolve during this process.
- The distillate is extracted with diethyl ether (3 x 50ml).
- The combined organic phases are dried over anhydrous magnesium sulfate.
- The ether is removed by distillation.
- The remaining oily residue is purified by vacuum distillation (boiling point 91-96°C at 11 mmHg) to yield 2-phenylpropanal.

Note: This protocol describes the synthesis of the racemic mixture and involves highly toxic mercuric chloride. For the synthesis of the (R)-enantiomer, an enantioselective method would be required.

Purification of Chiral Aldehydes

The purification of chiral aldehydes like **(R)-2-phenylpropanal** to achieve high enantiomeric purity is a critical step. Common techniques for chiral separation include:

- Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
- Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase. It is also effective for chiral separations.
- Bisulfite Extraction: This classical method can be used to separate aldehydes from other organic compounds. The aldehyde forms a charged bisulfite adduct that is soluble in the

aqueous phase, allowing for its separation from non-aldehydic components in an immiscible organic layer. The aldehyde can then be regenerated by basification.

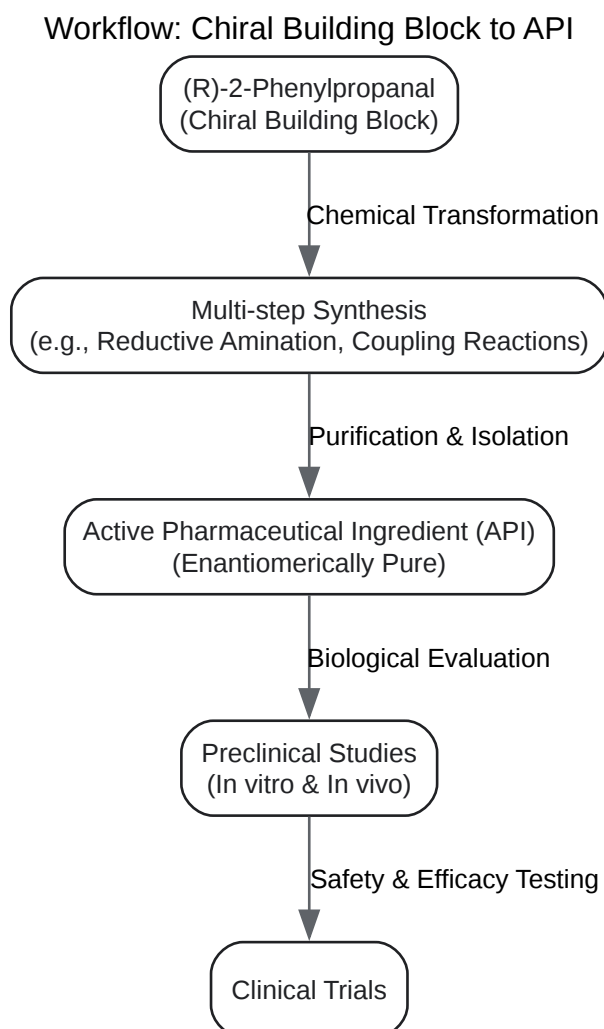
Application in Drug Development

(R)-2-Phenylpropanal serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, aldol reactions, and Wittig reactions, to introduce new stereocenters with high control.

While direct involvement of **(R)-2-phenylpropanal** in specific signaling pathways is not extensively documented in publicly available literature, its importance lies in its role as a precursor to more complex molecules that do interact with biological targets. The stereochemistry of the final drug molecule, which can be dictated by the chirality of starting materials like **(R)-2-phenylpropanal**, is often critical for its efficacy and safety. Different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful.

Logical Workflow: From Chiral Building Block to API

The following diagram illustrates the general workflow of how a chiral building block like **(R)-2-phenylpropanal** is utilized in the drug development process.



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Caption: General workflow from a chiral starting material to a drug candidate.

Conclusion

(R)-2-Phenylpropanal is a key chiral intermediate with a well-established supply chain for research and development. Its enantioselective synthesis and purification are critical for its application in the pharmaceutical industry. While direct biological activity in signaling pathways is not a primary characteristic of this molecule, its role as a chiral building block is indispensable for the creation of stereochemically defined drugs, ultimately impacting their therapeutic efficacy.

and safety. Researchers and drug development professionals should carefully consider the purity, cost, and scalability of supply when selecting **(R)-2-phenylpropanal** for their synthetic campaigns.

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